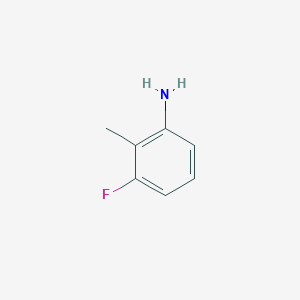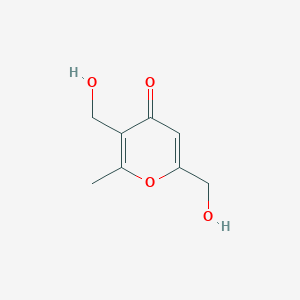
Herierin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herierin III is a natural product that has gained significant attention from researchers due to its potential therapeutic properties. This compound is a member of the herierin family, which is a group of structurally related compounds found in various plants. Herierin III has been isolated from the roots of the plant Herieria trifoliolata, which is commonly found in Southeast Asia.
Applications De Recherche Scientifique
Neuroprotective Effects
Hericium erinaceus, also known as Lion's Mane mushroom, has demonstrated significant neuroprotective properties. A study focused on the standardized aqueous extract of H. erinaceus (HESAE) revealed its potential in countering oxidative stress-induced damage in PC-12 cells, a model commonly used to mimic aspects of depression in a laboratory setting. Treatment with high-dose corticosterone usually induces oxidative stress, leading to decreased cell viability and disrupted mitochondrial function among other detrimental effects. However, pre-treatment with HESAE significantly countered these effects, enhancing cell viability, decreasing lactate dehydrogenase release, restoring mitochondrial function, and protecting cells from reactive oxygen species (ROS)-mediated apoptosis. Notably, Herierin III, isolated from HESAE, is attributed with contributing to these neuroprotective effects. This suggests that H. erinaceus, and specifically Herierin III, could be a potential dietary supplement for treating conditions related to oxidative stress, such as depression (Lew et al., 2020).
Propriétés
Numéro CAS |
131123-56-3 |
|---|---|
Nom du produit |
Herierin III |
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3,6-bis(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3 |
Clé InChI |
FEEAMUNPZANTSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)CO |
SMILES canonique |
CC1=C(C(=O)C=C(O1)CO)CO |
melting_point |
122-123°C |
Autres numéros CAS |
131123-56-3 |
Description physique |
Solid |
Synonymes |
6-methyl-2,5-dihydroxymethyl-gamma pyranone herierin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



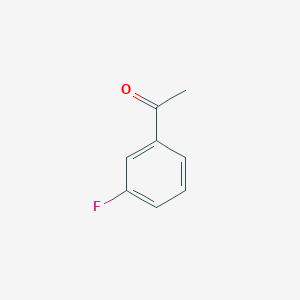
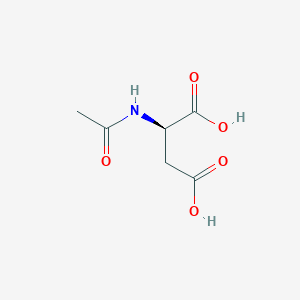
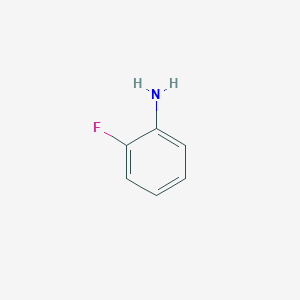
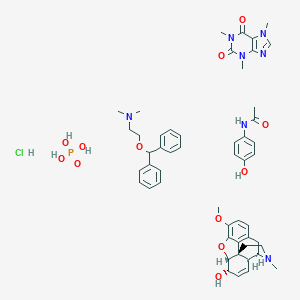
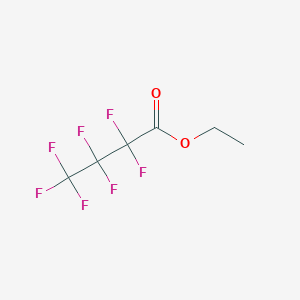
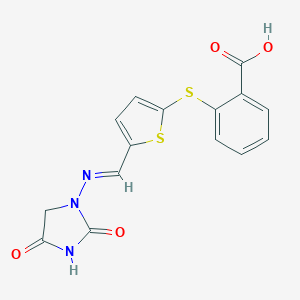
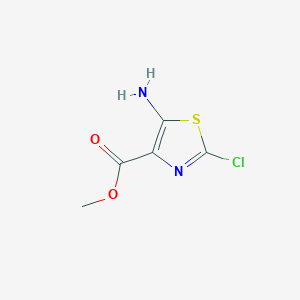
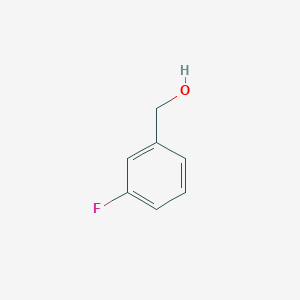
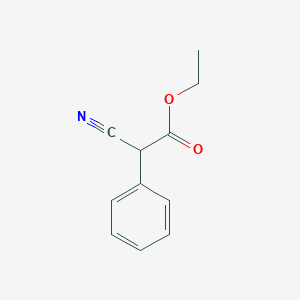
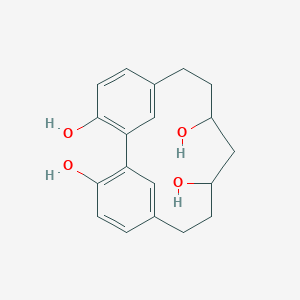
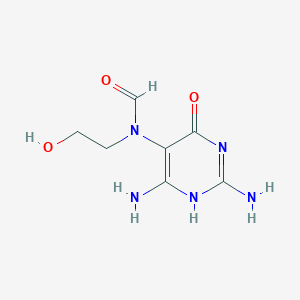
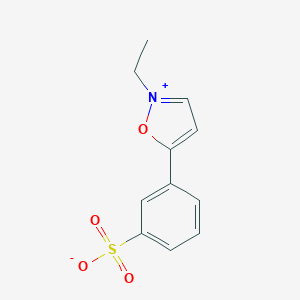
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
